[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine
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Overview
Description
Benzenepropanamine, 2,6-difluoro-N-methyl- is an organic compound with the molecular formula C10H13F2N It is a derivative of benzenepropanamine, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring, and a methyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, 2,6-difluoro-N-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzenepropanamine as the core structure.
N-Methylation: The methylation of the nitrogen atom can be carried out using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of Benzenepropanamine, 2,6-difluoro-N-methyl- may involve large-scale fluorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamine, 2,6-difluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like hydroxide (OH-) or alkoxide (RO-) replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as NaOH or KOH in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Benzenepropanamine, 2,6-difluoro-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanamine, 2,6-difluoro-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The methyl group on the nitrogen atom can influence the compound’s basicity and electronic properties, affecting its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanamine: The parent compound without fluorine substitutions.
2,6-Difluorobenzenepropanamine: Similar structure but without the N-methyl group.
N-Methylbenzenepropanamine: Lacks the fluorine substitutions.
Uniqueness
Benzenepropanamine, 2,6-difluoro-N-methyl- is unique due to the presence of both fluorine atoms and the N-methyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the N-methyl group influences its reactivity and interaction with biological targets.
Properties
CAS No. |
886763-22-0 |
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Molecular Formula |
C10H13F2N |
Molecular Weight |
185.21 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-13-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6,13H,3-4,7H2,1H3 |
InChI Key |
AEYMMNQPPDVNFO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
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